molecular formula C18H12BrNO5 B12460703 1-Bromonaphthalen-2-yl (4-nitrophenoxy)acetate

1-Bromonaphthalen-2-yl (4-nitrophenoxy)acetate

Cat. No.: B12460703
M. Wt: 402.2 g/mol
InChI Key: GTZFFDXLWJNGRN-UHFFFAOYSA-N
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Description

1-BROMONAPHTHALEN-2-YL 2-(4-NITROPHENOXY)ACETATE is a complex organic compound with the molecular formula C18H12BrNO5 It is characterized by the presence of a bromonaphthalene moiety and a nitrophenoxy acetate group

Preparation Methods

The synthesis of 1-BROMONAPHTHALEN-2-YL 2-(4-NITROPHENOXY)ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: The addition of a nitro group to the phenoxy ring.

    Esterification: The formation of the acetate ester linkage.

The reaction conditions often involve the use of strong acids or bases, organic solvents, and catalysts to facilitate the desired transformations. Industrial production methods may employ continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-BROMONAPHTHALEN-2-YL 2-(4-NITROPHENOXY)ACETATE undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The acetate group can be oxidized to form carboxylic acids.

Common reagents used in these reactions include palladium catalysts, hydrogen gas, and strong oxidizing agents. The major products formed depend on the specific reaction conditions and reagents employed .

Scientific Research Applications

1-BROMONAPHTHALEN-2-YL 2-(4-NITROPHENOXY)ACETATE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-BROMONAPHTHALEN-2-YL 2-(4-NITROPHENOXY)ACETATE involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

1-BROMONAPHTHALEN-2-YL 2-(4-NITROPHENOXY)ACETATE can be compared with other similar compounds such as:

    1-Bromonaphthalen-2-yl acetate: Shares the bromonaphthalene moiety but lacks the nitrophenoxy group.

    4-Bromo-1-naphthyl {4-nitrophenoxy}acetate: Similar structure but different substitution pattern on the naphthalene ring.

    N-Benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine: Contains a bromonaphthalene moiety but with different functional groups.

The uniqueness of 1-BROMONAPHTHALEN-2-YL 2-(4-NITROPHENOXY)ACETATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C18H12BrNO5

Molecular Weight

402.2 g/mol

IUPAC Name

(1-bromonaphthalen-2-yl) 2-(4-nitrophenoxy)acetate

InChI

InChI=1S/C18H12BrNO5/c19-18-15-4-2-1-3-12(15)5-10-16(18)25-17(21)11-24-14-8-6-13(7-9-14)20(22)23/h1-10H,11H2

InChI Key

GTZFFDXLWJNGRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)OC(=O)COC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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